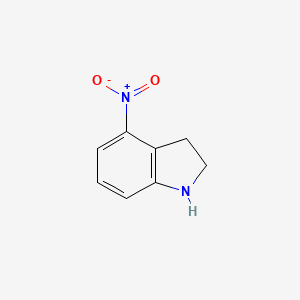
4-Nitroindoline
Overview
Description
4-Nitroindoline is an important intermediate in organic synthesis. Its chemical formula is C8H6N2O2, and its molecular weight is 162.15 . It’s often used as the middle functional group into other 4-substituted indoles . It is widely used in the intermediate synthesis of synthetic dyestuff, agricultural chemicals, and medicine .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction on 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal in a solvent N,N-dimethylformamide (DMF) to generate 2,6-dinitrodimethylaminostyrene . Then, in an acetic acid/toluene mixed solution, reduction condensation is carried out on the 2,6-dinitrodimethylaminostyren obtained in the first step to obtain the target product 4-nitroindole . This method overcomes the defects of complex steps, high reagent danger coefficient, multiple byproducts, and others in the existing synthesis process .Molecular Structure Analysis
This compound contains a total of 21 bonds; 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction and a reduction condensation . The condensation reaction involves 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal, while the reduction condensation involves 2,6-dinitrodimethylaminostyren .Scientific Research Applications
Photolabile Precursors of Carboxylic Acids
4-Nitroindoline derivatives, such as 1-acyl-7-nitroindolines, are significant in the study of photocleavage processes. These compounds serve as photolabile precursors for the release of carboxylic acids, particularly neuroactive amino acids. The efficiency of photolysis is influenced by substituents at the 4-position. For example, a 4-methoxy substitution has been shown to enhance the photolysis efficiency significantly (Papageorgiou & Corrie, 2000).
Mutagenesis and DNA Damage Studies
This compound derivatives are used in genetic research for their mutagenic properties. One such compound, 4-Nitroquinoline 1-oxide (4-NQO), induces mutations in organisms like bacteria and fungi by forming bulky purine adducts. This property makes it useful for genetic screens and studies involving DNA damage and repair mechanisms (Downes et al., 2014).
Photorelease in Biological Experiments
1-Acyl-7-nitroindolines are crucial in rapid photorelease of neuroactive amino acids like L-glutamate in biological experiments. Their efficiency is further improved by attaching a benzophenone triplet-sensitizing antenna. This enhancement is essential for the rapid activation of neuronal glutamate ion channels in experimental settings (Papageorgiou, Ogden & Corrie, 2004).
Oximetry in Viable Systems
Isoindoline nitroxides, closely related to nitroindolines, are valuable in biophysical studies like oximetry. They can measure parameters like intracellular oxygen, pH, and cellular redox metabolism. These compounds, despite their rapid metabolism to hydroxylamines, have shown potential in EPR studies for viable systems (Shen et al., 2002).
Photoreactive Materials Engineering
N-acyl-7-nitroindolines have been explored for their photolysis properties in materials engineering. When incorporated into a polypeptide, their photoreactive amide bond can be cleaved under specific conditions, altering the molecular composition of the material. This property has potential applications in three-dimensional microstructure fabrication (Hatch et al., 2016).
Electrocatalytic Activity and Sensing
4-Nitroquinoline N-oxide (4-NQO) has been utilized in developing electrochemical sensors. Novel nanocomposites like Bismuth Tungstate nanospheres decorated reduced graphene oxide (Bi2WO6/rGOS) have been created for the sensitive detection of 4-NQO. These sensors exhibit excellent electrocatalytic activity and are used in biological sample analysis, showcasing the potential of this compound derivatives in analytical chemistry and biosensing technologies (Muthumariyappan et al., 2019).
Carcinogenic Properties and Oral Cancer Research
This compound derivatives, specifically 4NQO, are used in carcinogenesis research. They are known for inducing oral squamous cell carcinoma in animal models, providing valuable insights into the development and progression of oral cancers. Studies involving 4NQO have helped in understanding the genetic and molecular changes associated with oral carcinogenesis (Vitale-Cross et al., 2009).
Interaction with DNA
4-Nitroquinoline derivatives are important in studying DNA interactions and damage. Their ability to bind to DNA and cause mutagenic effects has been extensively researched, providing crucial insights into the mechanisms of carcinogenesis and the potential therapeutic targets for cancer treatment (Matsushima, Kobuna & Sugimura, 1967).
Development of Novel Therapeutic Agents
Research on this compound derivatives extends to the synthesis of novel therapeutic agents. For example, compounds with reduced affinity for GABA receptors have been synthesized for potential use in neurological and psychiatric disorders, highlighting the versatility of this compound in medicinal chemistry (Papageorgiou & Corrie, 2007).
Safety and Hazards
4-Nitroindoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water and seek medical attention .
Mechanism of Action
Target of Action
The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry . .
Mode of Action
It is known that nitroindolines, including 4-nitroindoline, can undergo various chemical reactions, such as cyclization , which may influence their interaction with potential targets.
Biochemical Pathways
Indoles, in general, are known to play a role in a variety of biological processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound
Result of Action
Nitroindolines have been used in the synthesis of various compounds, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves specific temperature and pH conditions . .
properties
IUPAC Name |
4-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-3-1-2-7-6(8)4-5-9-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFDUKXUFJCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530890 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84807-26-1 | |
| Record name | 4-Nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)





![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)